molecular formula C25H16F3N7O B214884 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

Numéro de catalogue B214884
Poids moléculaire: 487.4 g/mol
Clé InChI: RNVDDHIPCMIJDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein kinase, making it an important tool for studying the mechanisms of various biological processes. In

Mécanisme D'action

The mechanism of action of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide involves the inhibition of the BRAF kinase. This kinase is a part of the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation. The inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide leads to the inhibition of the downstream signaling pathway, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide are primarily related to its inhibition of the BRAF kinase. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment. Additionally, the inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been shown to have potential applications in the treatment of other diseases, such as melanoma and thyroid cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide in lab experiments are primarily related to its specificity for the BRAF kinase. This specificity allows for the selective inhibition of the kinase, making it an important tool for studying the mechanisms of various biological processes. However, the limitations of using this compound in lab experiments are related to its potential toxicity and limited solubility.

Orientations Futures

There are several future directions for the use of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide in scientific research. One potential direction is the development of new analogs with improved solubility and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases, such as melanoma and thyroid cancer. Additionally, the use of this compound in combination with other therapeutic agents may lead to improved treatment outcomes.

Méthodes De Synthèse

The synthesis of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide involves a multistep process. The starting material is 4-(3-trifluoromethylphenyl)-2-amino-pyrimidine, which is reacted with 5-(1-phenyl-1H-tetrazol-5-yl)-4-chloro-2-nitrobenzoic acid in the presence of a base to form the intermediate compound. The intermediate is then reduced and coupled with 4-aminobenzamide to produce the final product.

Applications De Recherche Scientifique

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been extensively used in scientific research due to its ability to inhibit a specific protein kinase called BRAF. This kinase is involved in various biological processes, including cell growth, differentiation, and survival. The inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been shown to have potential therapeutic applications in cancer treatment.

Propriétés

Nom du produit

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

Formule moléculaire

C25H16F3N7O

Poids moléculaire

487.4 g/mol

Nom IUPAC

4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C25H16F3N7O/c26-25(27,28)18-6-4-5-17(13-18)21-20(24-32-33-34-35(24)19-7-2-1-3-8-19)14-30-23(31-21)16-11-9-15(10-12-16)22(29)36/h1-14H,(H2,29,36)

Clé InChI

RNVDDHIPCMIJDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)C(=O)N

SMILES canonique

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)C(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.